molecular formula C5H5ClFNO B596840 3-Fluoropyridin-4-ol hydrochloride CAS No. 1309602-71-8

3-Fluoropyridin-4-ol hydrochloride

Cat. No.: B596840
CAS No.: 1309602-71-8
M. Wt: 149.549
InChI Key: KSQMXSHDQWGUCK-UHFFFAOYSA-N
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Description

3-Fluoropyridin-4-ol hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridin-4-ol hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as chlorine, in the pyridine ring. For example, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions using efficient fluorinating agents. The process conditions are optimized to achieve high yields and purity, often involving the use of specialized equipment to handle the reactive fluorine species .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridin-4-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

3-Fluoropyridin-4-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoropyridin-4-ol hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,5-Difluoropyridine
  • 3,4-Difluoropyridine

Uniqueness

3-Fluoropyridin-4-ol hydrochloride is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups can result in distinct chemical and biological properties compared to other fluorinated pyridines .

Properties

IUPAC Name

3-fluoro-1H-pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQMXSHDQWGUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718314
Record name 3-Fluoropyridin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309602-71-8
Record name 4-Pyridinol, 3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309602-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoropyridin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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